molecular formula C28H25N5O3 B2944177 4-(tert-butyl)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1207052-70-7

4-(tert-butyl)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

Cat. No.: B2944177
CAS No.: 1207052-70-7
M. Wt: 479.54
InChI Key: VTBWEIYBNMIPMZ-UHFFFAOYSA-N
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Description

This compound belongs to the class of N-pyrazolylbenzamide derivatives, characterized by a pyrazole core substituted with a benzamide group and fused heterocyclic systems. The structure features a tert-butyl group at the 4-position of the benzamide moiety, a furan-2-yl substituent on the pyrazole ring, and a 6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl fragment.

Properties

CAS No.

1207052-70-7

Molecular Formula

C28H25N5O3

Molecular Weight

479.54

IUPAC Name

4-tert-butyl-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide

InChI

InChI=1S/C28H25N5O3/c1-28(2,3)20-13-11-19(12-14-20)26(35)30-24-16-22(23-10-7-15-36-23)32-33(24)27-29-21(17-25(34)31-27)18-8-5-4-6-9-18/h4-17H,1-3H3,(H,30,35)(H,29,31,34)

InChI Key

VTBWEIYBNMIPMZ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C4=CC=CC=C4)C5=CC=CO5

solubility

not available

Origin of Product

United States

Biological Activity

The compound 4-(tert-butyl)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a complex organic molecule with a unique structure that integrates various functional groups, including a furan ring, a dihydropyrimidinone moiety, and a pyrazole. This structural diversity suggests significant potential for biological activity, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N4O3C_{20}H_{24}N_{4}O_{3}, with a molecular weight of approximately 368.43 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its biological interactions.

Research indicates that this compound may act as a kinase inhibitor , interacting with specific molecular targets such as enzymes or receptors. The mechanisms of action likely involve modulation of various biological pathways, which could lead to therapeutic applications in areas such as anti-inflammatory and anticancer therapies .

Anticancer Activity

Several studies have highlighted the anticancer potential of similar dihydropyrimidinone derivatives. For instance, compounds bearing furan and phenyl groups have shown significant cytotoxic activity against various cancer cell lines, including NCI-H460 and SK-MEL-5, with growth inhibition rates exceeding 85% . The compound's structural components suggest it could similarly exhibit potent anticancer properties.

Antimicrobial and Anti-inflammatory Effects

Dihydropyrimidinones have been recognized for their broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects. The introduction of different substituents at various positions on the dihydropyrimidinone scaffold has been shown to enhance these activities significantly .

Study 1: Anticancer Evaluation

A study evaluating the cytotoxic activity of dihydropyrimidinone derivatives demonstrated that modifications at the C-5 position could significantly enhance biological activity. One derivative showed an IC50 value against mTOR of 0.64 µM, indicating strong inhibition potential compared to established drugs like rapamycin .

Study 2: Antifungal Activity

Another investigation into the antifungal properties of dihydropyrimidinones revealed promising results, with certain derivatives exhibiting potent antifungal activity against Candida species. This suggests that the compound may also possess similar antifungal properties due to its structural similarities .

Interaction Studies

Molecular Docking Studies : Interaction studies using molecular docking techniques can elucidate how this compound binds to its molecular targets. These studies are crucial for understanding its efficacy and potential side effects when used therapeutically. Techniques such as binding affinity assays can provide insights into how modifications in structure affect biological activity .

Comparative Analysis with Similar Compounds

To better understand the unique aspects of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamideFuran ring, pyridazineLacks tert-butyl group
N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yloxy)benzamideFuran ring, methyl substitutionDifferent substitution pattern

The presence of the tert-butyl group in our compound enhances its lipophilicity and may improve its interaction with biological targets compared to similar compounds lacking this feature .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules, including phenylthiazoles, pyrimidine derivatives, and other benzamide-based analogs. Below is a detailed comparison:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name / ID Key Substituents Molecular Weight Bioactivity Highlights Reference
Target Compound 4-(tert-butyl)benzamide, furan-2-yl, 6-oxo-4-phenyl-dihydropyrimidine Not reported Hypothesized antimicrobial/antitumor activity (inferred from analogs)
N-{4-[2-(4-(tert-Butyl)phenyl)-4-methylthiazol-5-yl]pyrimidin-2-yl}cyclohexane-cis-1,2-diamine (19) 4-(tert-butyl)phenyl, thiazole, pyrimidine 421 g/mol Antimicrobial activity against multidrug-resistant bacteria
N-(3-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)-4-nitrobenzamide 4-nitrobenzamide, 4-chlorophenyl, tert-butyl 399.1 g/mol Antitubercular activity (MIC: 2.5 µg/mL against M. tuberculosis)
(R)-1-{4-[2-(4-(tert-Butyl)phenyl)-4-methylthiazol-5-yl]pyrimid-2-yl}pyrrolidin-2-yl}methanol (23) tert-butylphenyl, thiazole, pyrrolidine-methanol 408 g/mol Moderate antifungal activity (IC50: 8.3 µM against C. albicans)
4-{2-[4-(tert-Butyl)phenyl]-4-methylthiazol-5-yl}-N-(pyrrolidin-3-yl)pyrimidin-2-amine (21) tert-butylphenyl, thiazole, pyrrolidine 393 g/mol Broad-spectrum antibacterial activity (MIC: 1.56–6.25 µg/mL)

Key Structural Differences and Bioactivity Implications

Core Heterocycles: The target compound incorporates a furan-2-yl group, which is less common in the cited analogs (e.g., phenylthiazoles in or chlorophenylpyrazoles in ). Furan rings may enhance metabolic stability compared to thiophene or thiazole systems but could reduce electrophilic reactivity .

Substituent Effects: The tert-butyl group is a conserved feature across multiple analogs (e.g., compounds 19–24 in ), known to improve lipophilicity and membrane permeability. However, its placement on the benzamide (vs. phenylthiazole in ) may alter target binding specificity. The absence of nitro or chloro substituents (common in ) suggests reduced electrophilicity, which could mitigate off-target toxicity.

Spectroscopic and Physicochemical Properties :

  • While NMR and FTIR data for the target compound are unavailable, analogs such as N-(3-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)-4-nitrobenzamide show characteristic peaks at 3244 cm⁻¹ (amide NH) and 1640 cm⁻¹ (C=O), with 1H NMR signals for aromatic protons between 6.8–8.5 ppm . Similar spectral profiles are expected for the target compound.

Bioactivity Trends

  • Antimicrobial Activity : Thiazole-containing analogs (e.g., compounds 19–22) exhibit potent antibacterial activity (MIC: 1.56–6.25 µg/mL), attributed to thiazole’s ability to disrupt bacterial membrane integrity . The target compound’s furan and dihydropyrimidine groups may shift activity toward fungal or mycobacterial targets, as seen in nitrobenzamide derivatives .
  • Antitumor Potential: Dihydropyrimidinones are known CDK or topoisomerase inhibitors. The 6-oxo-4-phenyl fragment in the target compound aligns with pharmacophores for kinase inhibition, though empirical validation is needed .

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